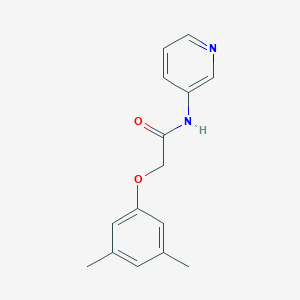
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a selective inhibitor of the mitochondrial calcium uniporter (MCU), which is a protein complex responsible for regulating calcium uptake into the mitochondria. The inhibition of MCU by DPA has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying mitochondrial function and calcium signaling.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves the inhibition of MCU, which is a protein complex located in the inner mitochondrial membrane. MCU is responsible for regulating the uptake of calcium ions into the mitochondria, which is essential for a variety of mitochondrial functions, including ATP production, calcium signaling, and apoptosis. By inhibiting MCU, 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide reduces mitochondrial calcium uptake, leading to alterations in mitochondrial function and cellular metabolism.
生化和生理效应
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including alterations in mitochondrial respiration, ATP production, and oxidative stress. Inhibition of MCU by 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has also been shown to reduce calcium-induced mitochondrial swelling and cell death, making it a potential therapeutic target for a variety of diseases associated with mitochondrial dysfunction.
实验室实验的优点和局限性
One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in lab experiments is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its potential for off-target effects, as it may interact with other proteins or cellular processes in addition to MCU. Additionally, the optimal concentration of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide for specific experimental conditions may vary, requiring careful optimization of experimental parameters.
未来方向
There are several future directions for research involving 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, including the development of more selective inhibitors of MCU, investigation of the role of mitochondrial calcium signaling in disease pathogenesis, and the potential use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide as a therapeutic agent for diseases associated with mitochondrial dysfunction. Additionally, the use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in combination with other mitochondrial inhibitors or activators may provide insights into the complex interplay between mitochondrial function and cellular metabolism.
合成方法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-bromoacetylpyridine to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3,5-dimethylphenoxy)acetohydroxamic acid, which is then converted to 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide through reaction with thionyl chloride and pyridine.
科学研究应用
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been used extensively in scientific research to study the role of calcium signaling in mitochondrial function and cellular metabolism. One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. This has allowed researchers to investigate the effects of altered calcium signaling on a variety of physiological processes, including energy metabolism, oxidative stress, and cell death.
属性
产品名称 |
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-12(2)8-14(7-11)19-10-15(18)17-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI 键 |
UCLXPBBSQZLGPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



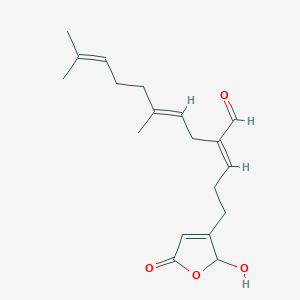
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
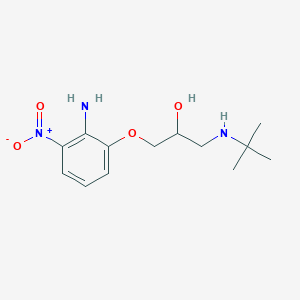
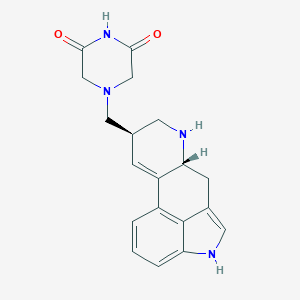
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)




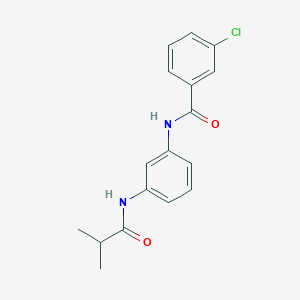
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)